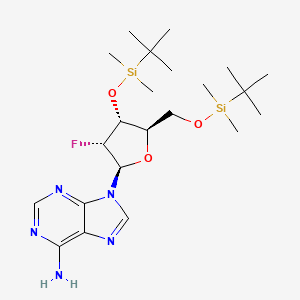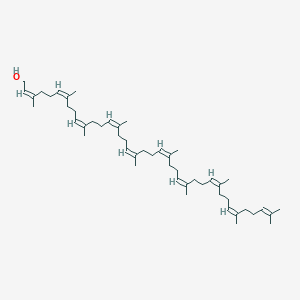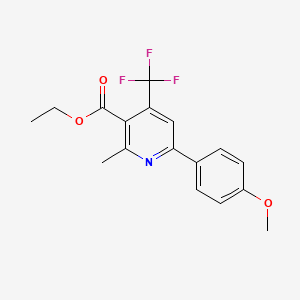
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the nicotinate family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and an ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method starts with the acylation of 2-amino-6-(trifluoromethyl)nicotinate, followed by cyclization, chlorination, and subsequent reactions with appropriate reagents to introduce the methoxyphenyl and ethyl ester groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and production costs .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxyphenyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B (NF-κB).
Pathways Involved: The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Comparison: Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity compared to similar compounds. The presence of the methoxyphenyl group also contributes to its unique pharmacological profile .
Propiedades
Fórmula molecular |
C17H16F3NO3 |
|---|---|
Peso molecular |
339.31 g/mol |
Nombre IUPAC |
ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C17H16F3NO3/c1-4-24-16(22)15-10(2)21-14(9-13(15)17(18,19)20)11-5-7-12(23-3)8-6-11/h5-9H,4H2,1-3H3 |
Clave InChI |
SNJOLGRDTIWYAV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


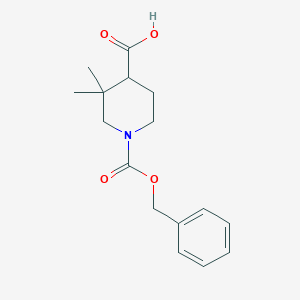
![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)
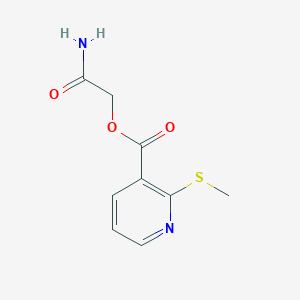
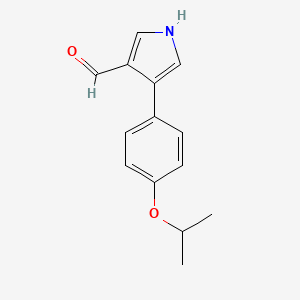
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)

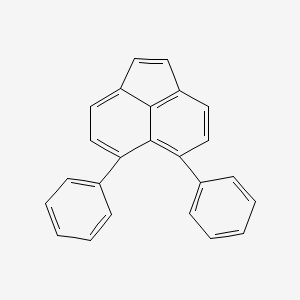
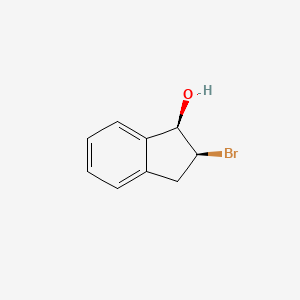
![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)
